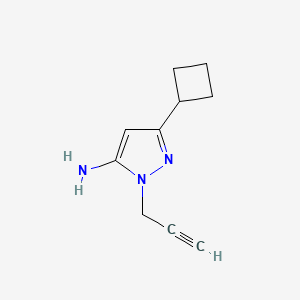

3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine

Description

3-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a cyclobutyl substituent at the 3-position and a prop-2-yn-1-yl (propargyl) group at the 1-position.

Properties

IUPAC Name |

5-cyclobutyl-2-prop-2-ynylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-2-6-13-10(11)7-9(12-13)8-4-3-5-8/h1,7-8H,3-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHYLLKLCYGVRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=CC(=N1)C2CCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanism of action, and relevant research findings.

- Molecular Formula : C10H13N3

- Molecular Weight : 175.235 g/mol

- Structure : The compound features a cyclobutyl group and a prop-2-yn-1-yl group attached to the pyrazole ring, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound can be accomplished through various methods, often involving cyclization reactions of hydrazine derivatives with propargyl compounds under controlled conditions. The choice of solvents and catalysts can significantly influence the yield and purity of the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act by modulating enzyme activities or receptor interactions, leading to various pharmacological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors.

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. In vitro studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of pyrazole derivatives against various bacterial strains. For example, compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess antimicrobial properties.

Case Studies

A review of recent literature highlights several case studies where pyrazole derivatives were synthesized and tested for biological activity:

- Endothelin Antagonist Activity : In a study evaluating various pyrazole derivatives for their endothelin antagonist activities, some compounds showed efficacy comparable to established drugs like bosentan at concentrations as low as 1 μg/mL .

- Antibacterial Screening : A series of pyrazole compounds were screened for antibacterial activity against common pathogens. Some derivatives exhibited moderate antibacterial effects, indicating potential for further development .

- Anti-diabetic Effects : Research has also explored the potential of pyrazole derivatives in managing diabetes through inhibition of α-glucosidase and β-glucosidase enzymes, which are crucial in carbohydrate metabolism .

Research Findings Table

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Several studies have demonstrated the anticancer potential of 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine. In vitro tests showed that this compound exhibits significant cytotoxic effects against various human cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. For instance, a study reported IC50 values ranging from 49.79 µM to 113.70 µM against different cell lines, indicating its potential as a lead compound in anticancer drug development.

Anti-inflammatory Properties : The pyrazole moiety is well-known for its anti-inflammatory activities. Research has indicated that derivatives of pyrazole compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound may also possess similar anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Agricultural Applications

Pesticide Development : The unique structural features of this compound make it an interesting candidate for the development of new pesticides. Pyrazole derivatives have been shown to exhibit insecticidal and fungicidal activities. Preliminary studies suggest that this compound could be tested for efficacy against specific agricultural pests and pathogens, potentially leading to the formulation of novel agrochemicals.

Materials Science Applications

Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of materials. Research indicates that modifying polymers with such compounds can improve their resistance to degradation and increase their functionality in various applications, including coatings and composites.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with the most significant effects observed at higher concentrations. This study underscores the potential of this compound in developing targeted cancer therapies.

Case Study 2: Agricultural Application Testing

In another research initiative, the compound was tested for its insecticidal properties against common agricultural pests. Results showed promising activity, suggesting that further development could lead to effective pest control agents that are less harmful to the environment compared to conventional pesticides.

Comparison with Similar Compounds

Structural and Substituent Analysis

The pyrazol-5-amine core is highly modifiable, with substituents at the 1- and 3-positions critically determining physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Pyrazol-5-amine Derivatives

Key Observations:

- 1-Position Substituents : The propargyl group in the target compound contrasts with phenyl or pyridyl groups in analogs. Propargyl may enable click chemistry modifications, whereas aromatic groups (e.g., pyridyl in ) facilitate π-π stacking and fluorescence.

- 3-Position Substituents : Cyclobutyl introduces steric bulk compared to planar groups (phenyl, trifluoromethyl). Trifluoromethyl and fluorophenyl in enhance metabolic stability and binding affinity in thrombin inhibitors.

Thrombin Inhibition:

- highlights that substituents at the 3-position significantly influence inhibitory activity. For example, 4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine () showed enhanced thrombin inhibition due to electron-withdrawing groups improving binding interactions. The cyclobutyl group in the target compound may similarly modulate activity through steric or hydrophobic effects.

Fluorescence and Phase Behavior:

- The ZnCl₂ complex of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine () exhibits aggregation-induced emission (AIE) and phase transitions.

Spectroscopic and Computational Insights

Tautomerism and NMR Shifts:

- For 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (), DFT studies revealed tautomeric equilibria and substituent-dependent ¹H/¹³C-NMR chemical shifts. The target compound’s cyclobutyl and propargyl groups would create distinct electronic environments, likely shifting resonances compared to phenyl analogs.

DFT Methodology:

- Studies in employed B3LYP, M06-2X, and B97D functionals to predict NMR shifts. Similar approaches could model the target compound’s tautomerism and spectroscopic behavior.

Preparation Methods

Preparation Methods of 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine

General Synthetic Strategy

The synthesis of this compound typically involves constructing the pyrazole ring followed by selective functionalization at N1 and C3 positions. The key steps include:

- Formation of the pyrazole core via cyclization of hydrazine derivatives with 1,3-dicarbonyl or α,β-unsaturated carbonyl precursors.

- Introduction of the cyclobutyl substituent at the C3 position via alkylation or cyclization.

- N1-substitution with a propargyl (prop-2-yn-1-yl) group through nucleophilic substitution or transition metal-catalyzed coupling.

Reported Synthetic Routes

Hydrazine-Based Cyclization with α,β-Unsaturated Ketones

One common approach starts with the reaction of hydrazine hydrate or substituted hydrazines with α,β-unsaturated ketones or chalcones bearing the desired substituents. For example, epoxychalcones have been used as precursors to pyrazole derivatives by nucleophilic attack of hydrazine, leading to pyrazol-5-amine frameworks after ring closure and rearrangement.

- Reaction conditions: Typically performed in boiling ethanol or other protic solvents.

- Mechanism: Initial nucleophilic attack on the epoxide or α,β-unsaturated system, followed by ring closure to form the pyrazole ring.

- Outcome: Formation of 4,5-dihydro-1H-pyrazol-4-ol derivatives, which can be further transformed into pyrazol-5-amines.

N1-Propargylation via Alkylation

The installation of the prop-2-yn-1-yl group at the N1 position is usually achieved by alkylation of the pyrazol-5-amine intermediate with propargyl halides (e.g., propargyl bromide or chloride) under basic conditions.

- Typical base: Potassium carbonate or sodium hydride.

- Solvent: Polar aprotic solvents such as DMF or DMSO.

- Temperature: Room temperature to moderate heating.

- Notes: The reaction requires careful control to avoid over-alkylation or side reactions.

Cyclobutyl Substitution at C3

The cyclobutyl group at C3 can be introduced by:

- Using cyclobutyl-substituted α,β-unsaturated ketones or chalcones as starting materials in the hydrazine cyclization step.

- Direct alkylation of the pyrazole ring at C3 using cyclobutyl halides under metal-catalyzed conditions.

The former is more common due to regioselectivity and synthetic convenience.

Transition Metal-Catalyzed Annulation Approaches

Recent advances have demonstrated the use of Rh(III)-catalyzed C–H activation and annulation reactions to build complex pyrazolo derivatives, including those bearing alkynyl substituents.

- Catalyst: Rhodium(III) complexes.

- Substrates: Phenyl-1H-pyrazol-5-amine derivatives with alkynoates or alkynamides.

- Mechanism: C–H activation followed by [5 + 1] annulation, incorporating the alkyne carbon into the ring system.

- Relevance: While this method focuses on pyrazolo-fused quinazolines, the strategy indicates potential for synthesizing N-alkynylated pyrazoles like this compound by adapting substrates and conditions.

Data Table: Summary of Preparation Methods

Research Findings and Analysis

- The hydrazine cyclization route is well-established for pyrazole synthesis and adaptable to various substituents, including cyclobutyl groups, by choosing appropriate α,β-unsaturated ketones.

- Propargylation at N1 is a straightforward alkylation that must be carefully controlled to avoid polyalkylation or side reactions.

- Transition metal catalysis offers a promising but less explored approach for synthesizing complex substituted pyrazoles with alkyne substituents, potentially allowing more efficient and atom-economic routes.

- Analytical techniques such as TLC monitoring, FT-IR, and NMR spectroscopy are essential for confirming product formation and purity during synthesis.

Q & A

Q. What are the optimized synthetic routes for 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine?

Methodological Answer: The compound can be synthesized via a multi-step procedure involving:

- Condensation reactions : Reacting substituted propenones with hydrazine derivatives under acidic conditions (e.g., triethylamine in dry dichloromethane at 0–5°C) to form the pyrazole core .

- Functionalization : Introducing the cyclobutyl and propargyl groups via nucleophilic substitution or coupling reactions. For example, cyclopropane derivatives are often synthesized using cesium carbonate and copper catalysts in dimethyl sulfoxide (DMSO) at 35°C .

- Purification : Column chromatography (silica gel, hexane:ethyl acetate) or recrystallization ensures high purity (>97%) .

Key Characterization : Confirm structure via NMR, NMR, and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized to confirm its structural integrity?

Methodological Answer:

- Spectroscopic Analysis :

- NMR: Peaks for cyclobutyl protons (δ 1.85–0.71 ppm, multiplet) and propargyl protons (δ 2.5–3.0 ppm) .

- NMR: Signals for sp-hybridized carbons in the cyclobutyl ring (δ 8–10 ppm) and sp-hybridized carbons in the propargyl group (δ 70–90 ppm) .

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond angles and confirms stereochemistry .

- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., m/z 215 [M+H]) .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

- In vitro Assays :

- Dose-Response Studies : Use concentrations ranging from 1–100 µM to establish IC values .

Advanced Research Questions

Q. How do substituent modifications (e.g., cyclobutyl vs. phenyl groups) affect bioactivity?

Methodological Answer:

Q. How can computational methods optimize the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction :

- Lipophilicity (LogP) : Adjust cyclobutyl/propargyl ratios to target LogP ~2–3 for balanced solubility and membrane permeability .

- Metabolic Stability : Simulate cytochrome P450 interactions using molecular docking (e.g., AutoDock Vina) to identify vulnerable sites for deuterium substitution .

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., COX-2) over 100 ns trajectories to assess stability of ligand-receptor complexes .

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antimicrobial)?

Methodological Answer:

- Assay Standardization :

- Mechanistic Studies :

- Perform RNA sequencing on treated cells to identify differentially expressed genes, clarifying primary vs. off-target effects .

Q. How to assess the compound’s stability under varying experimental conditions?

Methodological Answer:

Q. What advanced techniques validate the compound’s mechanism of action?

Methodological Answer:

- Biophysical Assays :

- In vivo Models : Use murine inflammation models (e.g., carrageenan-induced paw edema) to correlate in vitro findings with efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.